

(R)-Idhp: A Technical Overview of its Chemical Structure and Biological Activity

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Compound of Interest

Compound Name: (R)-Idhp

Cat. No.: B12391047

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(R)-Idhp, with the IUPAC name 2-hydroxy-1-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]quinolin-4-one, is a chemical compound of interest in cardiovascular research. It is recognized as an isomer of IDHP, a metabolite of *Salvia miltiorrhiza* (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular diseases. This technical guide provides a detailed examination of the chemical structure of **(R)-Idhp**, its known biological activities with a focus on its vasorelaxant effects, and the experimental protocols used to elucidate its mechanism of action.

Chemical Structure and Properties

The chemical identity of **(R)-Idhp** is defined by its specific stereochemistry at the chiral center in the dihydroindole moiety. This structural feature is crucial as stereoisomers of a compound can exhibit significantly different pharmacological activities.

Property	Value
IUPAC Name	2-hydroxy-1-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]quinolin-4-one
Molecular Formula	C ₂₀ H ₁₈ N ₂ O ₃
Molecular Weight	334.37 g/mol
Canonical SMILES	<chem>C[C@@H]1CC2=CC=CC=C2N1C(=O)CN3C4=CC=CC=C4C(=O)C=C3O</chem>
Stereochemistry	(R)

A comprehensive table of physicochemical properties such as melting point, solubility, and pKa for **(R)-Idhp** is not readily available in the public domain and would require experimental determination.

Biological Activity and Mechanism of Action

While specific quantitative data for the (R)-isomer of Idhp is limited in publicly accessible literature, studies on the parent compound, IDHP, have demonstrated significant vasorelaxant properties. The primary mechanism of action is attributed to its ability to modulate intracellular calcium (Ca²⁺) concentrations in vascular smooth muscle cells (VSMCs).

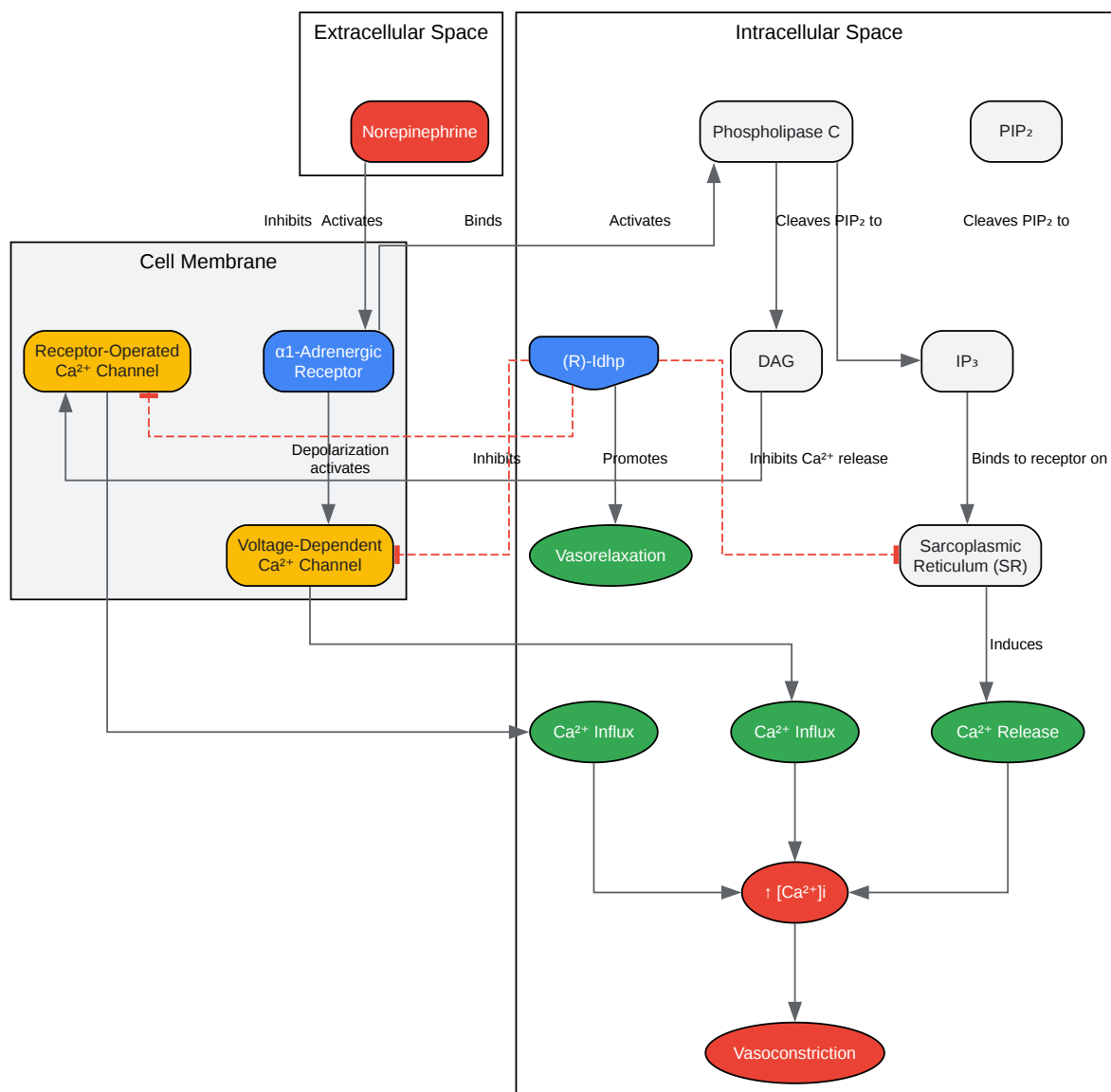
IDHP induces relaxation in arteries pre-contracted with vasoconstrictors like norepinephrine. This effect is achieved through a dual mechanism:

- **Inhibition of Ca²⁺ Influx:** IDHP blocks the entry of extracellular Ca²⁺ into VSMCs through both voltage-dependent calcium channels (VDCCs) and receptor-operated calcium channels (ROCCs).
- **Inhibition of Ca²⁺ Release:** It also inhibits the release of Ca²⁺ from intracellular stores, primarily the sarcoplasmic reticulum.

By reducing the cytosolic Ca²⁺ concentration, IDHP decreases the activation of myosin light-chain kinase, leading to the dephosphorylation of myosin light chains and subsequent relaxation of the smooth muscle, resulting in vasodilation.

Signaling Pathway of Vasorelaxation

The vasorelaxant effect of **(R)-Idhp** is intricately linked to the signaling cascade initiated by vasoconstrictors like norepinephrine in vascular smooth muscle cells. The following diagram illustrates this pathway and the proposed points of intervention by **(R)-Idhp**.



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Norepinephrine-induced vasoconstriction and the inhibitory points of **(R)-Idhp**.

Experimental Protocols

The vasorelaxant effects and the underlying mechanisms of compounds like **(R)-Idhp** are typically investigated using a combination of ex vivo organ bath studies and in vitro cellular assays.

Ex Vivo Vasorelaxation Assay in Rat Aorta

This protocol is designed to measure the direct effect of a compound on the contractility of isolated arterial tissue.

- Tissue Preparation:
 - Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution (in mM: 124 NaCl, 4.6 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 11 glucose, 0.01 EDTA, and 23 NaHCO₃, pH 7.4).
 - The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.
 - For endothelium-denuded experiments, the endothelium is gently removed by rubbing the intimal surface with a fine wire.
- Organ Bath Setup:
 - Aortic rings are mounted between two parallel stainless-steel wires in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
 - The rings are subjected to a resting tension of 1g and allowed to equilibrate for at least 45-60 minutes, with the buffer being changed every 15 minutes.
- Experimental Procedure:
 - The functional integrity of the aortic rings is assessed by contracting them with 75 mM KCl.

- Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (10 μ M) in rings pre-contracted with phenylephrine (1 μ M). A relaxation of $\geq 90\%$ indicates an intact endothelium.
- After a washout period, a stable contraction is induced with a vasoconstrictor, typically norepinephrine or phenylephrine (1 μ M).
- Once the contraction reaches a plateau, cumulative concentrations of **(R)-Idhp** are added to the organ bath to construct a concentration-response curve for relaxation.
- Data Analysis:
 - The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
 - The EC₅₀ (half-maximal effective concentration) is calculated from the concentration-response curve to quantify the potency of the compound.

Measurement of Intracellular Calcium in Vascular Smooth Muscle Cells

This assay directly measures changes in intracellular Ca²⁺ concentration in response to stimuli and the effect of inhibitory compounds.

- Cell Culture and Loading:
 - Primary vascular smooth muscle cells are isolated from rat aorta and cultured in DMEM supplemented with 10% fetal bovine serum.
 - Cells are seeded onto glass coverslips.
 - Prior to the experiment, cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (2.5 μ M), by incubating for 30-60 minutes at 37°C.
- Calcium Imaging:
 - The coverslip with the dye-loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

- Cells are continuously perfused with a physiological salt solution.
- Fura-2 is alternately excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca^{2+} concentration.
- Experimental Procedure:
 - A baseline $[\text{Ca}^{2+}]_i$ is established by perfusing the cells with the physiological salt solution.
 - Cells are then stimulated with a vasoconstrictor (e.g., norepinephrine) to induce an increase in $[\text{Ca}^{2+}]_i$.
 - To investigate the effect of **(R)-Idhp**, cells are pre-incubated with the compound for a defined period before stimulation with the agonist.
 - To differentiate between Ca^{2+} influx and release, experiments can be performed in a Ca^{2+} -free external solution.
- Data Analysis:
 - The change in the F340/F380 ratio is used to quantify the relative changes in intracellular Ca^{2+} concentration.
 - The peak and sustained phases of the Ca^{2+} response are analyzed to determine the effect of **(R)-Idhp** on Ca^{2+} release and influx, respectively.

In conclusion, **(R)-Idhp** is a stereoisomer of a naturally occurring metabolite with demonstrated vasorelaxant properties. Its mechanism of action is centered on the inhibition of calcium signaling in vascular smooth muscle cells. The detailed experimental protocols provided herein are standard methods for characterizing such compounds and are essential for the preclinical evaluation of potential new therapies for cardiovascular disorders. Further research specifically focused on the (R)-enantiomer is warranted to fully elucidate its pharmacological profile and therapeutic potential.

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